molecular formula C16H19N3O4S2 B2475157 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido CAS No. 2097896-50-7

2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido

Cat. No. B2475157
CAS RN: 2097896-50-7
M. Wt: 381.47
InChI Key: AOXQGLBUMZEVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

  • Efficient methods for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system have been developed. This protocol provides a straightforward approach to a variety of products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade, indicating the potential utility of related compounds in complex synthetic routes (Li & Liu, 2014).

  • Palladium-catalyzed cross-coupling of aryl and alkyl halides with Na2S2O3 to deliver aromatic thioethers demonstrates the versatility of sulfur-containing compounds in constructing C-S bonds. This method highlights the adaptability of furan and thiophene derivatives in organic synthesis, providing a greener, odorless, and stable source of sulfur (Qiao, Wei, & Jiang, 2014).

Pharmacological Applications

  • Genome-wide analysis and comparative docking studies of new diaryl furan derivatives against enzymes involved in the inflammatory pathway suggest potential for developing potent anti-inflammatory and antithrombotic drugs. These derivatives, including furan-based sulfonamides, show promise as selective inhibitors with potential therapeutic applications (Sekhar et al., 2009).

  • The synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including furan and thiophene derivatives, indicate their potential as antibacterial agents. This research highlights the application of sulfonamide-based heterocycles in developing new materials with biological activity (Hamed et al., 2020).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-15(12(2)19(3)18-11)25(21,22)17-10-16(20,13-6-7-23-9-13)14-5-4-8-24-14/h4-9,17,20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXQGLBUMZEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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